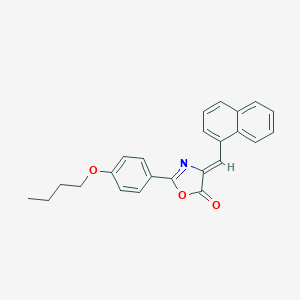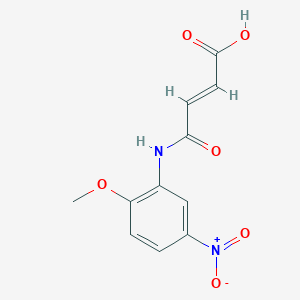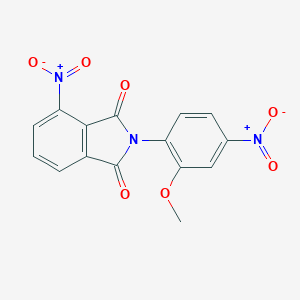![molecular formula C23H17N3O B420953 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline CAS No. 314035-48-8](/img/structure/B420953.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline” is a complex organic compound that contains a benzimidazole group, a chromene group, and an aniline group . These groups are common in many biologically active compounds and could imply potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a chromene ring, and an aniline group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the benzimidazole, chromene, and aniline groups . Further studies would be needed to determine its specific reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzimidazole group could contribute to its acidity, while the chromene group could influence its light absorption properties.Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2-methylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-15-8-2-4-10-18(15)26-23-17(14-16-9-3-7-13-21(16)27-23)22-24-19-11-5-6-12-20(19)25-22/h2-14H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGLINMIBVOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B420870.png)
![N-[4-allyl-5-(4-chlorophenyl)-6-methyl-4H-1,3,4-thiadiazin-2-yl]-4-bromobenzamide](/img/structure/B420875.png)

![4-(2-furylmethylene)-2-(4'-octyl[1,1'-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one](/img/structure/B420880.png)

![5-(4-bromobenzylidene)-2-(4-butoxyphenyl)-3-[4-(pentyloxy)phenyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420883.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420886.png)
![4-Bromo-2-chloro-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B420887.png)
![2,2-dimethyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B420888.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B420891.png)


![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)